O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate
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Overview
Description
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,5-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can yield different phosphonothioate derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols, leading to the formation of corresponding substituted products.
Scientific Research Applications
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is used in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymatic activities, leading to various biochemical effects. The pathways involved often include the inhibition of acetylcholinesterase, which affects neurotransmission.
Comparison with Similar Compounds
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate can be compared with other similar compounds, such as:
- O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
These compounds share similar structures but differ in the position of chlorine atoms on the phenyl ring, which can lead to variations in their chemical reactivity and biological effects.
Properties
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,5-trichlorophenoxy)-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,10-5-3-2-4-6-10)18-12-8-9(14)7-11(15)13(12)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNNJRRQNZMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3O2PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007170 |
Source
|
Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86889-54-5 |
Source
|
Record name | Phosphonothioic acid, phenyl-, O-methyl O-(2,3,5-trichlorophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086889545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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